3-(6-(2-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(6-(2-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable thiadiazole precursor in the presence of a catalyst such as zinc oxide nanoparticles . The reaction is usually carried out in an ethanol medium at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-(2-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
3-(6-(2-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-(2-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in its antiproliferative activity, the compound may induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their anti-fibrotic activities.
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring system and exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
3-(6-(2-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a methoxyphenyl group with a pyridine-thiadiazole fused ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H12N4OS |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
3-[6-(2-methoxyphenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C14H12N4OS/c1-19-12-8-3-2-5-9(12)10-6-4-7-11(16-10)13-17-14(15)20-18-13/h2-8H,1H3,(H2,15,17,18) |
InChI Key |
UYCSQXZGHHOUIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
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